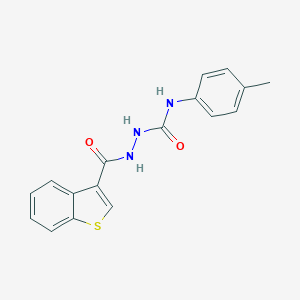![molecular formula C18H18N2O5S B445636 propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445636.png)
propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-({3-nitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a nitrobenzoyl group and a cyclopenta[b]thiophene core makes this compound particularly interesting for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a thiophene derivative, cyclization can be induced using reagents like polyphosphoric acid or strong bases.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the cyclopenta[b]thiophene core with a nitrobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the propyl ester group. This can be done using propanol and a suitable catalyst like sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, yield, and cost-effectiveness. This could involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Optimization: Using more efficient and recyclable catalysts.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to modify the ester group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Alcohols: From the reduction of the ester group.
Substituted Thiophenes: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Building Blocks: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Medicine
Anticancer Research: Studied for its potential to inhibit cancer cell growth.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Materials Science: Used in the development of organic semiconductors.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism by which propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the cyclopenta[b]thiophene core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Propyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but with a chloro substituent.
Methyl 2-({3-nitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a methyl ester group.
Uniqueness
Propyl 2-({3-nitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl ester group may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Propiedades
Fórmula molecular |
C18H18N2O5S |
|---|---|
Peso molecular |
374.4g/mol |
Nombre IUPAC |
propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O5S/c1-2-9-25-18(22)15-13-7-4-8-14(13)26-17(15)19-16(21)11-5-3-6-12(10-11)20(23)24/h3,5-6,10H,2,4,7-9H2,1H3,(H,19,21) |
Clave InChI |
VMPCIDRQNKPLOS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-(2-chlorophenyl)-2-[(3-{3-nitrophenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B445553.png)


![2-(4-chloro-2-methylphenoxy)-N-(4-{N-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B445557.png)
![Propyl 2-[(anilinocarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B445559.png)
![Isopropyl 4-(4-sec-butylphenyl)-2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B445561.png)
![5-bromo-N-(4-{N-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B445563.png)
![Ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445566.png)
![4-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B445567.png)

![2,2-dibromo-1-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B445570.png)
![2-Chloro-1-(chloromethyl)ethyl 3-{[(7-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B445571.png)

![2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445577.png)
